molecular formula C17H14N2O4S B2500789 Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 250713-93-0

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No.: B2500789
CAS No.: 250713-93-0
M. Wt: 342.37
InChI Key: YWJUOJFVDYLVTP-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a complex organic compound with a unique structure that combines a furan ring, a thiazole ring, and a benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl benzenecarboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is unique due to its combination of a furan ring, a thiazole ring, and a benzenecarboxylate group.

Biological Activity

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, also known by its CAS number 250713-93-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C17_{17}H14_{14}N2_{2}O4_{4}S
Molecular Weight 342.4 g/mol
CAS Number 250713-93-0
IUPAC Name Ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]benzoate

Structural Characteristics

The compound features a thiazole ring fused with a furan group and an ethyl benzoate moiety, which contributes to its unique biological activities.

Antimicrobial Properties

Research indicates that compounds with thiazole and furan moieties exhibit notable antimicrobial activity. This compound has been evaluated against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, it was shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.
  • Apoptotic Pathway Activation : It triggers intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The results indicated that the compound exhibits potent activity against Gram-positive bacteria compared to Gram-negative strains .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested on HeLa and MCF-7 cells. The results showed a dose-dependent reduction in cell viability:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108590
257075
504550

These findings suggest that this compound has significant potential as an anticancer agent .

Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-22-16(21)12-7-4-3-6-11(12)13-10-24-17(18-13)19-15(20)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUOJFVDYLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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